5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite

Catalog No.
S12864896
CAS No.
M.F
C46H63N4O9PSi
M. Wt
875.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosp...

Product Name

5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite

IUPAC Name

3-[[(2R,4R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1

InChI Key

ZDZLHJPETUXZJT-ZBWSSALESA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is a chemically modified nucleoside analog, specifically a purine nucleoside derivative. Its molecular formula is C46H63N4O9PSi, and it has a molecular weight of approximately 875.07 g/mol. This compound is characterized by the presence of a 5'-dimethoxytrityl (DMT) group, a 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group, and an N1-methyl substitution on the pseudouridine structure. The compound is primarily utilized in the synthesis of oligonucleotides and has applications in various biological and pharmaceutical research contexts .

The chemical reactivity of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves several key reactions typical of phosphoramidite chemistry:

  • Phosphitylation: The compound can react with phosphorous oxychloride or similar reagents to form phosphoramidites, which are essential for the synthesis of oligonucleotides.
  • Deprotection: The TBDMS group can be removed under mild acidic conditions, facilitating further functionalization or incorporation into nucleic acid sequences.
  • Coupling Reactions: The DMT group protects the 5' hydroxyl, allowing for selective coupling to other nucleosides or phosphoramidites during oligonucleotide synthesis.

These reactions enable the formation of complex nucleic acid structures necessary for various applications in molecular biology .

5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite exhibits significant biological activity as a purine nucleoside analog. It has been shown to enhance the stability and efficacy of small interfering RNA (siRNA) when incorporated into their structures. This modification helps improve resistance to enzymatic degradation, thereby increasing the potential for therapeutic applications in gene silencing and RNA interference technologies .

The synthesis of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite typically involves several steps:

  • Protection of Functional Groups: The hydroxyl groups are protected using DMT and TBDMS groups to prevent unwanted reactions during subsequent steps.
  • Methylation: N1-methylation of pseudouridine is performed using methylating agents such as methyl iodide or dimethyl sulfate.
  • Phosphitylation: The protected nucleoside is then reacted with phosphorous oxychloride to form the corresponding phosphoramidite.
  • Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological applications.

These methods highlight the importance of protecting groups and selective reactions in synthesizing modified nucleosides .

The primary applications of 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite include:

  • Oligonucleotide Synthesis: It is widely used in the synthesis of oligonucleotides for research in genetics and molecular biology.
  • Gene Therapy: The compound's ability to enhance RNA stability makes it valuable in developing therapeutic RNA molecules.
  • RNA Interference: It plays a crucial role in the design of siRNA molecules aimed at gene silencing.

These applications underscore its significance in advancing genetic research and therapeutic strategies .

Interaction studies involving 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite focus on its binding affinity and stability when incorporated into RNA structures. Research indicates that this modified nucleoside can improve interactions with target mRNA, enhancing the effectiveness of designed siRNAs in silencing specific genes. Additionally, studies have shown that its incorporation can lead to increased resistance against nucleases, further highlighting its utility in therapeutic contexts .

Several compounds share structural similarities with 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite. These include:

Compound NameKey FeaturesUnique Aspects
5-MethyluridineMethylated uridine derivativeLacks additional protective groups
PseudouridineNaturally occurring nucleosideNo modifications for enhanced stability
2'-O-MethyluridineContains a 2'-O-methyl groupEnhances RNA stability but less effective than pseudouridine derivatives
5'-DMT-N1-Methyl-PseudouridineSimilar DMT protection but without 2'-O-TBDMSLess stable than the TBDMS derivative

These comparisons illustrate that while many similar compounds exist, the unique combination of protective groups and modifications in 5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite provides distinct advantages in terms of stability and functionality for specific applications in oligonucleotide synthesis and RNA-based therapies .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

874.41019313 g/mol

Monoisotopic Mass

874.41019313 g/mol

Heavy Atom Count

61

Dates

Modify: 2024-08-10

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